![molecular formula C29H24N4O4 B056807 (2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol CAS No. 114155-96-3](/img/structure/B56807.png)
(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol is a novel compound with potential applications in scientific research.
Mechanism Of Action
The mechanism of action of (2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol is not fully understood. However, it is believed to interact with nucleic acids, particularly RNA, by forming hydrogen bonds and stacking interactions with the nucleotide bases. This interaction can affect the stability and conformation of RNA molecules, leading to changes in their function.
Biochemical And Physiological Effects
The biochemical and physiological effects of (2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol have not been extensively studied. However, it has been shown to inhibit the activity of RNA polymerase, an enzyme involved in the transcription of RNA from DNA. It has also been reported to inhibit the growth of cancer cells in vitro, although the mechanism of this effect is not clear.
Advantages And Limitations For Lab Experiments
One advantage of (2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol is its high specificity for RNA molecules, which makes it a useful tool for studying RNA-related processes. However, its limited solubility in water and potential toxicity at high concentrations can be a limitation for some experiments.
Future Directions
There are several future directions for the research on (2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol. One direction is to investigate its potential as a therapeutic agent for diseases involving aberrant RNA expression, such as cancer and genetic disorders. Another direction is to develop more efficient synthesis methods for the compound, which can improve its availability for research. Additionally, the compound can be modified to enhance its solubility and reduce its toxicity, which can broaden its applications in different experimental settings.
Synthesis Methods
The synthesis of (2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol has been described in a recent publication by Li et al. (2020). The authors used a multistep approach involving the reaction of 9H-xanthene-9-methanol with 2,4,6-trichloro-1,3,5-triazine, followed by the reaction of the resulting intermediate with 2,6-diaminopurine riboside. The final product was obtained after deprotection and purification steps.
Scientific Research Applications
(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol has potential applications in scientific research, particularly in the field of biochemistry and molecular biology. The compound can be used as a probe to study the interactions between proteins and nucleic acids, as well as the mechanisms of enzymatic reactions involving nucleotides. It can also be used to investigate the structure and function of RNA molecules.
properties
CAS RN |
114155-96-3 |
|---|---|
Product Name |
(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol |
Molecular Formula |
C29H24N4O4 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol |
InChI |
InChI=1S/C29H24N4O4/c34-23-14-27(33-18-32-22-15-30-17-31-28(22)33)37-26(23)16-35-29(19-8-2-1-3-9-19)20-10-4-6-12-24(20)36-25-13-7-5-11-21(25)29/h1-13,15,17-18,23,26-27,34H,14,16H2/t23-,26+,27+/m0/s1 |
InChI Key |
WMLBMYGMIFJTCS-HUROMRQRSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=CN=CN=C32)COC4(C5=CC=CC=C5OC6=CC=CC=C64)C7=CC=CC=C7)O |
SMILES |
C1C(C(OC1N2C=NC3=CN=CN=C32)COC4(C5=CC=CC=C5OC6=CC=CC=C64)C7=CC=CC=C7)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=CN=CN=C32)COC4(C5=CC=CC=C5OC6=CC=CC=C64)C7=CC=CC=C7)O |
synonyms |
5'-O-(9-phenylxanthen-9-yl)-2'-deoxynebularine PXDN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



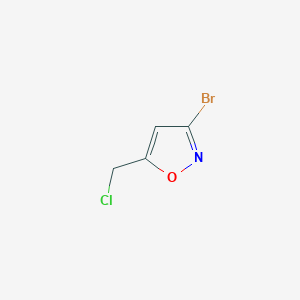
![4,5-Dibromo-1-methyl-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)-1H-pyrrole-2-carboxamide](/img/structure/B56732.png)
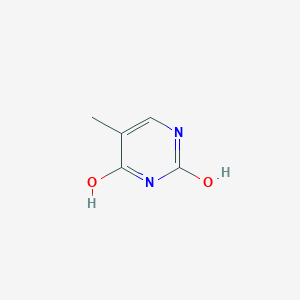
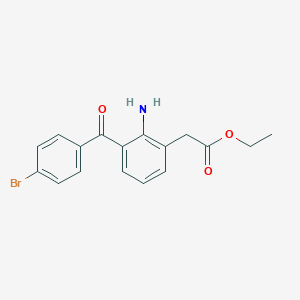
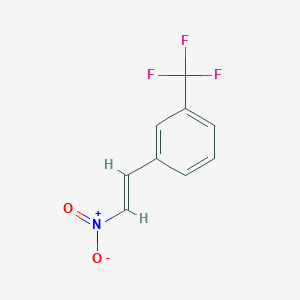
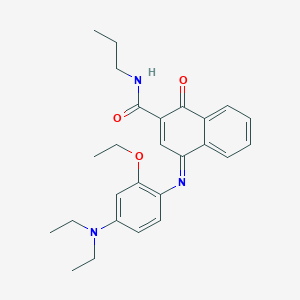
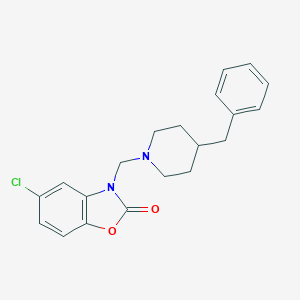
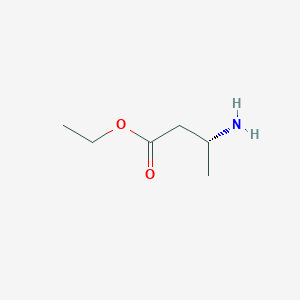

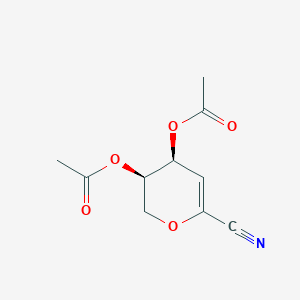
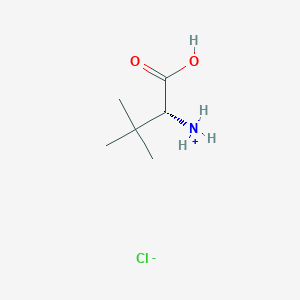
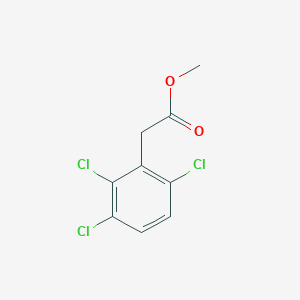
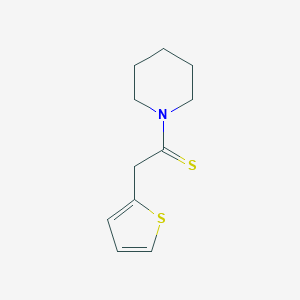
![2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B56760.png)